

Eupalinolide K: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Eupalinolide K

Cat. No.: B10818204

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COMPOUND: **Eupalinolide K** CAS NUMBER: 108657-10-9 MOLECULAR FORMULA: $C_{20}H_{26}O_6$

Introduction

Eupalinolide K is a sesquiterpene lactone isolated from the plant *Eupatorium lindleyanum*. As a member of the eupalinolide family of natural products, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of **Eupalinolide K**, including its physicochemical properties, and available biological activity data, with a focus on its role as a potential modulator of the STAT3 signaling pathway. While direct quantitative data for **Eupalinolide K** is limited in the public domain, this guide incorporates data from the closely related and frequently co-assayed analogue, Eupalinolide J, to provide a comprehensive understanding of its likely biological activities and mechanisms of action.

Physicochemical Properties

Property	Value	Reference
CAS Number	108657-10-9	[1][2][3]
Molecular Formula	C ₂₀ H ₂₆ O ₆	[1][2][3]
Molecular Weight	362.42 g/mol	[1][3]
Appearance	Solid	[3]
Solubility	Soluble in DMSO	[3]

Biological Activity and Mechanism of Action

Eupalinolide K has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1] The STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various cancers. The inhibitory action of eupalinolides on STAT3 is thought to be mediated through the promotion of STAT3 ubiquitin-dependent degradation. This mechanism has been more extensively studied for the related compound, Eupalinolide J, which has been shown to enhance the ubiquitination of STAT3, leading to its degradation and the subsequent downregulation of its target genes, such as MMP-2 and MMP-9, which are involved in cancer metastasis.

Cytotoxicity Data (Eupalinolide J)

While specific IC₅₀ values for **Eupalinolide K** are not readily available in the cited literature, the following data for Eupalinolide J in various cancer cell lines provide an indication of the potential potency of this class of compounds.

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MDA-MB-231	Triple-Negative Breast Cancer	3.74 ± 0.58	
MDA-MB-468	Triple-Negative Breast Cancer	4.30 ± 0.39	
PC-3	Prostate Cancer	2.89 ± 0.28 (72 hr)	
DU-145	Prostate Cancer	2.39 ± 0.17 (72 hr)	

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is adapted from established methods for the detection of STAT3 phosphorylation.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Lysis: Treat cells with **Eupalinolide K** at desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
- SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β -actin) to normalize the data.

In Vivo STAT3 Ubiquitination Assay

This protocol is a generalized method for detecting protein ubiquitination and can be adapted for STAT3.

Materials:

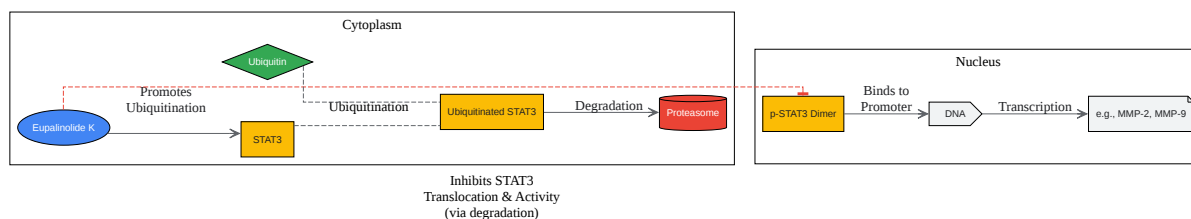
- Cells transfected with His-tagged ubiquitin and a plasmid for the protein of interest (STAT3).

- Cell lysis buffer containing a proteasome inhibitor (e.g., MG132).
- Ni-NTA agarose beads.
- Wash buffers.
- Elution buffer.
- SDS-PAGE and Western blot reagents.
- Primary antibodies: anti-STAT3, anti-ubiquitin.

Procedure:

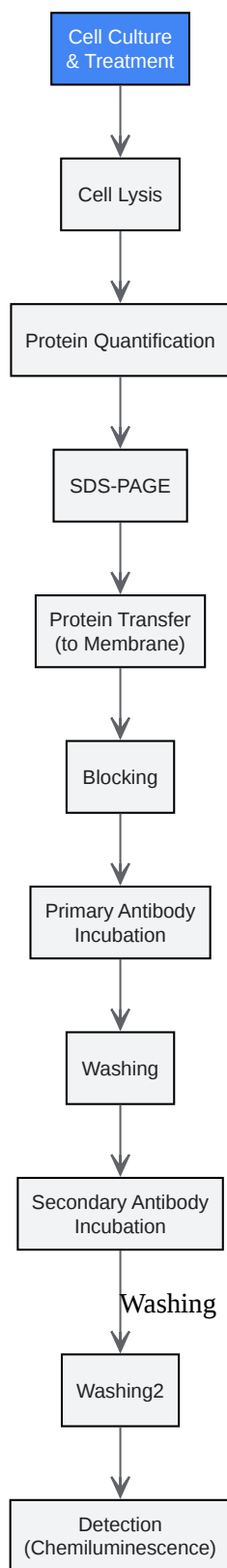
- Cell Treatment and Lysis: Treat transfected cells with **Eupalinolide K**. Lyse the cells in a denaturing buffer containing a proteasome inhibitor to preserve ubiquitinated proteins.
- Immunoprecipitation: Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
- Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
- Elution: Elute the ubiquitinated proteins from the beads using an elution buffer.
- Western Blot: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-STAT3 antibody to detect ubiquitinated STAT3. The presence of a high molecular weight smear indicates polyubiquitination. An anti-ubiquitin antibody can be used as a positive control for the immunoprecipitation.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Proposed mechanism of **Eupalinolide K**-mediated inhibition of the STAT3 signaling pathway.



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Caption: General workflow for Western blot analysis of protein expression and phosphorylation.

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